molecular formula C14H15N7 B11060893 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11060893
M. Wt: 281.32 g/mol
InChI Key: DURZFUWMVRFCBV-UHFFFAOYSA-N
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Description

7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo-pyrimidine core fused with a pyrrolidinyl-pyrimidine moiety. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyrimidine derivatives with triazole precursors under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to cell death in cancer cells. Additionally, the compound can interfere with nucleic acid synthesis and repair pathways, further contributing to its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the pyrrolidinyl-pyrimidine moiety, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activities .

Properties

Molecular Formula

C14H15N7

Molecular Weight

281.32 g/mol

IUPAC Name

7-methyl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H15N7/c1-10-11(8-16-13-17-9-18-21(10)13)12-4-5-15-14(19-12)20-6-2-3-7-20/h4-5,8-9H,2-3,6-7H2,1H3

InChI Key

DURZFUWMVRFCBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C3=NC(=NC=C3)N4CCCC4

Origin of Product

United States

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